molecular formula C10H8BrFN2 B13915578 4-Bromo-5-(3-fluorophenyl)-1-methyl-1H-pyrazole

4-Bromo-5-(3-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B13915578
M. Wt: 255.09 g/mol
InChI Key: BLXNOERUBLHTEC-UHFFFAOYSA-N
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Description

4-Bromo-5-(3-fluorophenyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a fluorophenyl group at the 5-position, and a methyl group at the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(3-fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-(3-fluorophenyl)-1,3-diketone.

    Bromination: The synthesized pyrazole is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: Finally, the pyrazole is methylated at the 1-position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(3-fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the fluorophenyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

    Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Major Products

    Substitution: Products with different substituents at the 4-position.

    Oxidation: Oxidized derivatives of the pyrazole ring or the fluorophenyl group.

    Reduction: Reduced derivatives of the pyrazole ring or the fluorophenyl group.

    Coupling: Coupled products with new aryl or alkyl groups at the 4-position.

Scientific Research Applications

4-Bromo-5-(3-fluorophenyl)-1-methyl-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(3-fluorophenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and fluorophenyl groups can enhance its binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(4-fluorophenyl)isoxazole: Similar structure but with an isoxazole ring instead of a pyrazole ring.

    4-Fluorobenzylamine: Contains a fluorophenyl group but lacks the pyrazole ring and bromine atom.

Uniqueness

4-Bromo-5-(3-fluorophenyl)-1-methyl-1H-pyrazole is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The combination of the bromine, fluorophenyl, and methyl groups on the pyrazole ring can result in unique reactivity and interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

4-bromo-5-(3-fluorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H8BrFN2/c1-14-10(9(11)6-13-14)7-3-2-4-8(12)5-7/h2-6H,1H3

InChI Key

BLXNOERUBLHTEC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=CC(=CC=C2)F

Origin of Product

United States

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